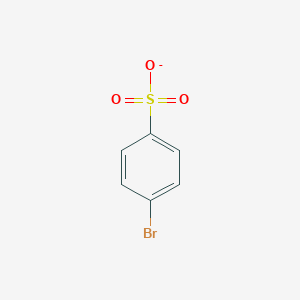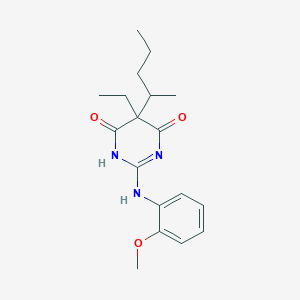![molecular formula C18H22O3 B403825 5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole](/img/structure/B403825.png)
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole is a complex organic compound characterized by its unique bicyclic structure. This compound features a benzo[1,3]dioxole moiety, which is a common structural motif in various bioactive molecules. The presence of multiple methyl groups and an oxa-bicyclo structure adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,8,9-Trimethyl-3-oxabicyclo[331]non-7-en-2-yl)-1,3-benzodioxole can be achieved through a multi-step process involving several key reactionsThis can be accomplished using palladium-catalyzed arylation and subsequent cyclization reactions . The reaction conditions typically involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole involves its interaction with specific molecular targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways . Detailed studies on its mechanism of action are ongoing, with a focus on identifying its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole moiety and exhibit similar reactivity and biological activities.
Bicyclic compounds: Other bicyclic compounds with similar frameworks can be compared in terms of their chemical properties and applications.
Uniqueness
5-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole is unique due to its combination of a benzo[1,3]dioxole ring and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
286.4g/mol |
IUPAC Name |
5-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C18H22O3/c1-10-6-11(2)17-12(3)14(10)8-19-18(17)13-4-5-15-16(7-13)21-9-20-15/h4-7,10,12,14,17-18H,8-9H2,1-3H3 |
InChI Key |
VRAQFSFGVZLHAG-UHFFFAOYSA-N |
SMILES |
CC1C=C(C2C(C1COC2C3=CC4=C(C=C3)OCO4)C)C |
Canonical SMILES |
CC1C=C(C2C(C1COC2C3=CC4=C(C=C3)OCO4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-hydroxy-1-({5-nitro-2H-tetraazol-2-yl}methyl)-2-oxidohydrazino]methyl}-5-nitro-2H-tetraazole](/img/structure/B403744.png)
![1-Methyl-2-nitro-4-[2,2,2-trichloro-1-(4-methyl-3-nitrophenyl)ethyl]benzene](/img/structure/B403746.png)

![2-Chloro-5-[2,2-dichloro-1-(4-chloro-3,5-dinitrophenyl)vinyl]-1,3-dinitrobenzene](/img/structure/B403751.png)


![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B403755.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylsulfanyl)-2-propanol](/img/structure/B403758.png)

![2,5-dimethyl-N-{[5-(4-nitrophenyl)-2-furyl]methylene}aniline](/img/structure/B403760.png)

![S-{4-[4-(2-furoylsulfanyl)phenoxy]phenyl} 2-furancarbothioate](/img/structure/B403764.png)

